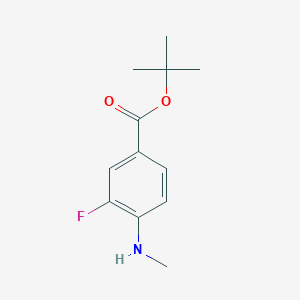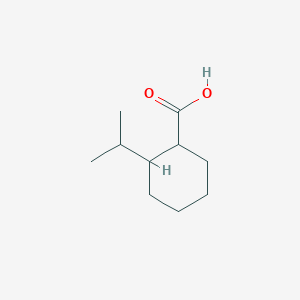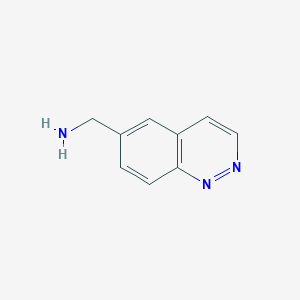
Cinnolin-6-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnolin-6-ylmethanamine is a compound that belongs to the class of cinnoline derivatives. Cinnoline is a bicyclic heterocycle with a six-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline derivatives, including cinnolin-6-ylmethanamine, typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . One common method is the reaction of arylhydrazones with ortho-ethynylarenediazonium salts under acidic conditions, leading to the formation of the cinnoline ring . Another approach involves the use of arylhydrazines as precursors, which undergo cyclization to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production of cinnoline derivatives often employs metal-catalyzed reactions, such as C-C and C-N bond formation reactions . These methods are efficient and scalable, making them suitable for large-scale synthesis. The use of metal catalysts, such as palladium or ruthenium, facilitates the formation of the cinnoline ring with high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Cinnolin-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of cinnoline-6-carboxylic acid, while reduction can yield cinnolin-6-ylmethanol .
Aplicaciones Científicas De Investigación
Cinnolin-6-ylmethanamine has a wide range of scientific research applications due to its versatile chemical structure and biological activity. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of cinnolin-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
Cinnolin-6-ylmethanamine can be compared with other similar compounds, such as quinoline and isoquinoline derivatives. While these compounds share a similar bicyclic structure, this compound is unique due to the presence of two nitrogen atoms in the ring, which can significantly influence its chemical reactivity and biological activity . Other similar compounds include benzo[c]cinnolines and pyrrolo[1,2-b]cinnolines, which also exhibit diverse pharmacological properties .
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
cinnolin-6-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-1-2-9-8(5-7)3-4-11-12-9/h1-5H,6,10H2 |
Clave InChI |
XZTWGJSTPAKFSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=N2)C=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


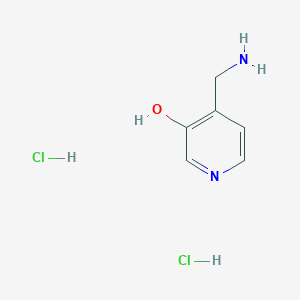
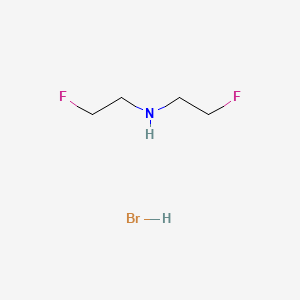
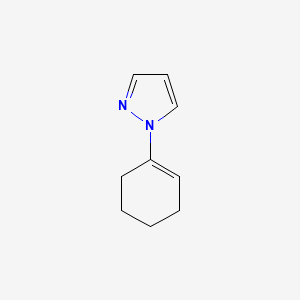
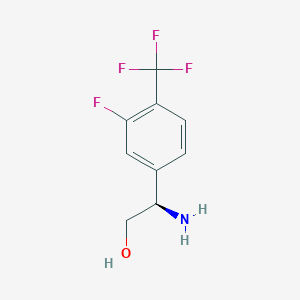
![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)

![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
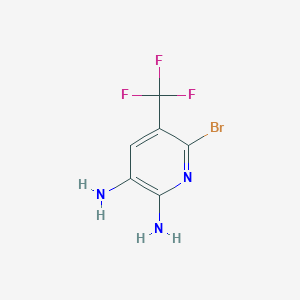


![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
